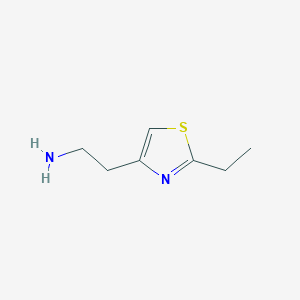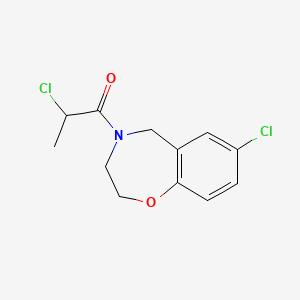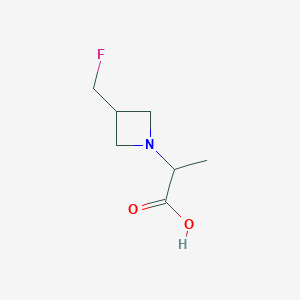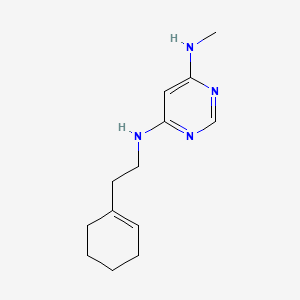
4-(2-乙基-1,3-噻唑-4-基)乙胺
描述
Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound you mentioned, “2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine”, would have an ethyl group and an ethanamine group attached to a thiazole ring. Thiazole derivatives are found in many biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学研究应用
抗氧化活性
噻唑衍生物已被发现具有抗氧化作用 . 抗氧化剂是能够预防或减缓由自由基引起的细胞损伤的物质,自由基是不稳定的分子,身体在对环境和其他压力做出反应时会产生。
镇痛活性
据报道,噻唑化合物具有镇痛(止痛)特性 . 这使它们成为开发新的疼痛管理药物的潜在候选药物。
抗炎活性
噻唑衍生物也被发现具有抗炎作用 . 它们可用于治疗以炎症为特征的疾病,例如关节炎。
抗菌活性
噻唑化合物已被发现具有抗菌特性 . 它们可用于开发新的抗菌药物,以对抗耐药菌株。
抗真菌活性
据报道,噻唑衍生物具有抗真菌特性 . 这使它们成为开发新的抗真菌药物的潜在候选药物。
抗病毒活性
噻唑化合物已被发现具有抗病毒特性 . 它们可用于开发新的抗病毒药物,尤其是在新出现的和重新出现的病毒性疾病的背景下非常重要。
神经保护活性
噻唑衍生物已被发现具有神经保护作用 . 它们可用于治疗阿尔茨海默病和帕金森氏病等神经退行性疾病。
抗肿瘤或细胞毒性活性
噻唑化合物已被发现具有抗肿瘤或细胞毒性特性 . 它们可用于开发新的抗癌药物。
作用机制
Target of action
Thiazole derivatives, which include “2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine”, have been found to interact with various biological targets. These can include enzymes, receptors, and ion channels, among others . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of thiazole derivatives can vary widely, again depending on the exact structure of the compound. Some thiazole derivatives have been found to inhibit enzyme activity, while others might act as agonists or antagonists at various receptors .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific pathways affected would depend on the compound’s target of action.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Thiazole derivatives, being slightly soluble in water and soluble in alcohol and ether , might have different ADME properties depending on their exact structure and the presence of other functional groups.
Result of action
The result of a compound’s action at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. For example, a thiazole derivative that acts as an enzyme inhibitor might result in decreased activity of that enzyme, leading to changes in the cell’s metabolic processes .
安全和危害
未来方向
生化分析
Biochemical Properties
2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic flux and metabolite levels within cells.
Cellular Effects
2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine may result in changes in cellular function, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound may be metabolized by aminotransferases, leading to the formation of metabolites that can further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
The transport and distribution of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine within cells and tissues are crucial for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . The distribution of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can influence its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine is important for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can affect its interactions with enzymes, proteins, and other biomolecules, influencing its overall biological activity.
属性
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUHGEGPUJTZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(tert-butyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490391.png)

![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)

![6-[(2-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1490397.png)
![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)
![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1490401.png)
![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)
![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1490409.png)


